molecular formula C16H15NO3S B7627802 2-(5-methylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid

2-(5-methylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid

Cat. No.: B7627802
M. Wt: 301.4 g/mol
InChI Key: LPSRAZDXUPWBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid, also known as MTIQ, is a synthetic compound that has shown potential as a therapeutic agent.

Mechanism of Action

2-(5-methylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid's mechanism of action is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis. This compound has also been found to inhibit the activity of protein kinase C, a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and improvement of cognitive function. It has also been shown to have vasodilatory effects and improve cardiac function.

Advantages and Limitations for Lab Experiments

2-(5-methylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on 2-(5-methylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid. One potential area of study is its use as a cancer treatment, as it has shown promising results in inhibiting cancer cell growth and inducing apoptosis. Another area of research is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

2-(5-methylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid can be synthesized through a multi-step process involving the reaction of methyl thiophene-2-carboxylate with hydrazine hydrate, followed by cyclization with ethyl acetoacetate, and further reaction with 2-chloroacrylonitrile. The final product is obtained through acid hydrolysis and decarboxylation.

Scientific Research Applications

2-(5-methylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been studied for its potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been found to have vasodilatory effects and improve cardiac function, making it a potential treatment for heart failure.

Properties

IUPAC Name

2-(5-methylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-10-2-5-14(21-10)15(18)17-7-6-11-3-4-12(16(19)20)8-13(11)9-17/h2-5,8H,6-7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSRAZDXUPWBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC3=C(C2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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